tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents Development
Research has shown that derivatives of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, specifically 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, exhibit significant antibacterial activities. Among these derivatives, the 7-aminopyrrolidinyl and the 7-diazabicyclo naphthyridine compounds were identified as the most potent in vitro and in vivo, with one compound selected for clinical evaluation due to its favorable microbiological activity, low toxicity, and pharmacokinetic profile (Bouzard et al., 1989).
Fluorescence Sensing
In another study, a compound synthesized from tert-butyl-3,4-dihydropyridine derivatives, specifically 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrated the ability to form a highly fluorescent scandium complex. This complex can be used for enantioselective sensing of chiral amino alcohols, employing a fluorescence ligand displacement assay that accurately measures both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis of Complex Molecular Structures
The this compound derivatives have been utilized as intermediates in the synthesis of complex molecular structures. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been developed. This method involves a four-step process starting from commercially available materials and has been optimized for high yield (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBLYXMPGIYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583115 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912270-39-4 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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